molecular formula C8H10FN5O2 B11882298 3-(6-Amino-2-fluoro-9H-purin-9-yl)-1,2-propanediol CAS No. 86626-06-4

3-(6-Amino-2-fluoro-9H-purin-9-yl)-1,2-propanediol

Cat. No.: B11882298
CAS No.: 86626-06-4
M. Wt: 227.20 g/mol
InChI Key: NNSLNSQKMSZFJM-UHFFFAOYSA-N
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Description

3-(6-Amino-2-fluoro-9H-purin-9-yl)-1,2-propanediol is a chemical compound with the molecular formula C8H10FN5O2 and a molecular weight of 227.2 g/mol . This compound is known for its unique structure, which includes a purine base attached to a propanediol moiety. It has applications in various fields, including chemistry, biology, and medicine.

Preparation Methods

The synthesis of 3-(6-Amino-2-fluoro-9H-purin-9-yl)-1,2-propanediol involves several steps. One common method includes the reaction of 6-amino-2-fluoropurine with a suitable diol under specific conditions . The reaction typically requires a catalyst and controlled temperature to ensure the desired product is obtained. Industrial production methods may involve more efficient and scalable processes, often utilizing advanced techniques to maximize yield and purity.

Chemical Reactions Analysis

3-(6-Amino-2-fluoro-9H-purin-9-yl)-1,2-propanediol undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include solvents like methanol or ethanol, catalysts such as palladium on carbon, and controlled temperatures ranging from room temperature to elevated levels. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

3-(6-Amino-2-fluoro-9H-purin-9-yl)-1,2-propanediol has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(6-Amino-2-fluoro-9H-purin-9-yl)-1,2-propanediol involves its interaction with molecular targets such as enzymes and nucleic acids. The compound can inhibit specific enzymes, leading to alterations in biochemical pathways. Its fluorine atom plays a crucial role in enhancing its binding affinity and specificity towards these targets .

Comparison with Similar Compounds

3-(6-Amino-2-fluoro-9H-purin-9-yl)-1,2-propanediol can be compared with other similar compounds, such as:

    Fludarabine: A nucleoside analog used in the treatment of hematological malignancies.

    2-Fluoroadenosine: Another nucleoside analog with potential antiviral and anticancer properties.

The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.

Properties

CAS No.

86626-06-4

Molecular Formula

C8H10FN5O2

Molecular Weight

227.20 g/mol

IUPAC Name

3-(6-amino-2-fluoropurin-9-yl)propane-1,2-diol

InChI

InChI=1S/C8H10FN5O2/c9-8-12-6(10)5-7(13-8)14(3-11-5)1-4(16)2-15/h3-4,15-16H,1-2H2,(H2,10,12,13)

InChI Key

NNSLNSQKMSZFJM-UHFFFAOYSA-N

Canonical SMILES

C1=NC2=C(N=C(N=C2N1CC(CO)O)F)N

Origin of Product

United States

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